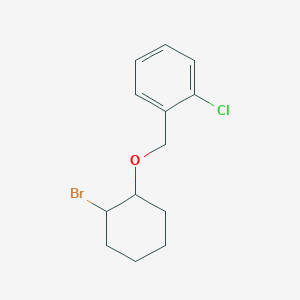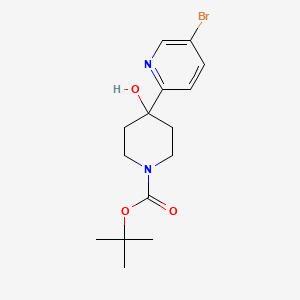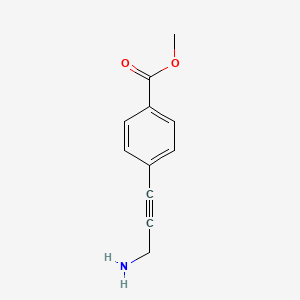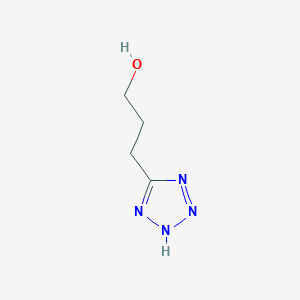
3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol is an organic compound that features a tetrazole ring attached to a propanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol typically involves the reaction of a suitable precursor with sodium azide and other reagents under controlled conditions. One common method involves the cyclization of nitriles with sodium azide in the presence of a catalyst such as zinc chloride . The reaction is carried out in an aqueous environment, often with the aid of microwave irradiation to accelerate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The tetrazole ring can be reduced under specific conditions to yield different nitrogen-containing compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various ethers or esters.
Aplicaciones Científicas De Investigación
3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways . The hydroxyl group can also undergo metabolic transformations, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride: This compound features an amine group instead of a hydroxyl group and has different chemical properties and applications.
4-(1H-tetrazol-5-yl)benzoic acid: This compound has a benzoic acid moiety attached to the tetrazole ring, making it structurally different and suitable for different applications.
1,3,5-tris(1H-tetrazol-5-yl)benzene: This compound contains multiple tetrazole rings attached to a benzene ring, offering unique properties for use in high-energy materials.
Uniqueness
3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol is unique due to its combination of a tetrazole ring and a propanol group, which imparts specific chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C4H8N4O |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
3-(2H-tetrazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C4H8N4O/c9-3-1-2-4-5-7-8-6-4/h9H,1-3H2,(H,5,6,7,8) |
Clave InChI |
PKJJTGOAXSHZLW-UHFFFAOYSA-N |
SMILES canónico |
C(CC1=NNN=N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


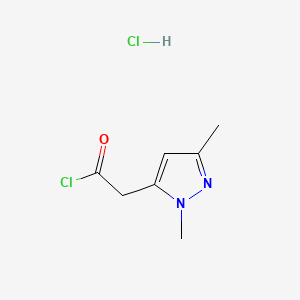
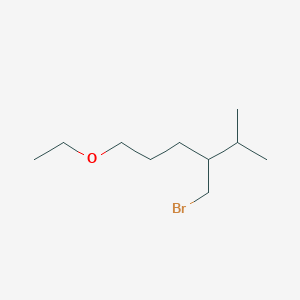
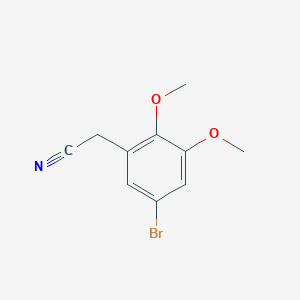
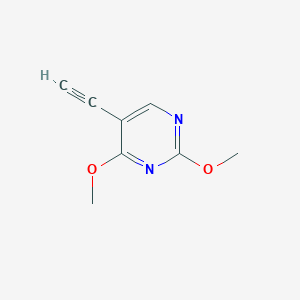
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13548144.png)
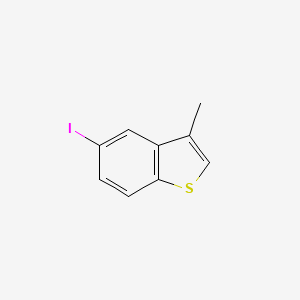
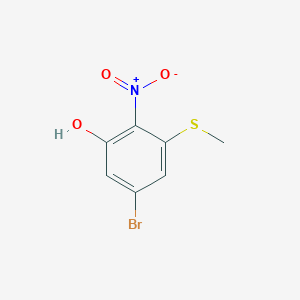
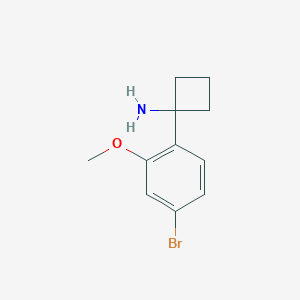
![4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol,trifluoroaceticacid](/img/structure/B13548177.png)
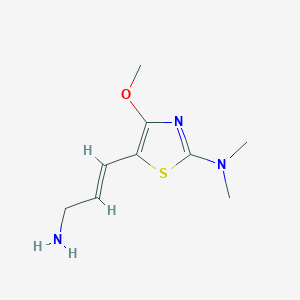
![2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B13548185.png)
